molecular formula C13H27NO B13119206 Methyl dodecanimidate

Methyl dodecanimidate

Cat. No.: B13119206
M. Wt: 213.36 g/mol
InChI Key: UTJZJSYTQLJDPG-UHFFFAOYSA-N
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Description

Methyl dodecanimidate is an organic compound with the molecular formula C₁₃H₂₇NO. It is a derivative of dodecanoic acid, where the carboxyl group is replaced by an imidate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dodecanimidate can be synthesized through the reaction of dodecanoic acid with methanol in the presence of a catalyst. The reaction typically involves the esterification of dodecanoic acid to form methyl dodecanoate, followed by the conversion of the ester to the imidate using ammonia or an amine under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes followed by imidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in these processes include sulfuric acid and hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

Methyl dodecanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, nitriles, alcohols, and substituted imidates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl dodecanimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl dodecanimidate involves its ability to react with nucleophiles, leading to the formation of various derivatives. The imidate group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl dodecanimidate is unique due to its imidate group, which provides distinct reactivity compared to amides and esters. This makes it particularly useful in specific synthetic applications where the formation of imidate derivatives is desired .

Properties

IUPAC Name

methyl dodecanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJZJSYTQLJDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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